2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Compounds with structural similarities to the mentioned acetamide derivative have been extensively studied for their anticancer activities. For instance, fluorobenzylthiazolyl derivatives have demonstrated potent inhibitory effects on cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cell lines, showcasing their potential as anticancer agents (Asal Fallah-Tafti et al., 2011). Furthermore, novel syntheses of thiazolinone and thiazolo[3,2-a]pyridine derivatives have highlighted the utility of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents with potential anticancer activities (Y. Ammar et al., 2005).
Antimicrobial Studies
The antimicrobial properties of pyridine derivatives incorporating benzothiazole units have also been investigated, revealing their potential as antibacterial and antifungal agents. This includes studies on new pyridine derivatives with demonstrated efficacy against various microbial strains, indicating their usefulness in developing new antimicrobial therapies (N. Patel et al., 2007).
Enzyme Inhibition and Molecular Interactions
Research has also focused on the modification of acetamide derivatives to improve their metabolic stability and enzyme inhibitory activities. For instance, investigations into various 6,5-heterocycles to enhance the metabolic stability of PI3K/mTOR dual inhibitors have provided insights into the structural modifications necessary to reduce metabolic deacetylation, thereby improving their therapeutic potential (Markian M Stec et al., 2011).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic and quantum mechanical analyses of benzothiazolinone acetamide analogs have been conducted to explore their electronic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. Such studies contribute to a deeper understanding of the molecular characteristics and potential technological applications of these compounds (Y. Mary et al., 2020).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-28-18-9-10-19-20(13-18)29-22(25-19)26(14-17-4-2-3-11-24-17)21(27)12-15-5-7-16(23)8-6-15/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGQSWWSFHOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.